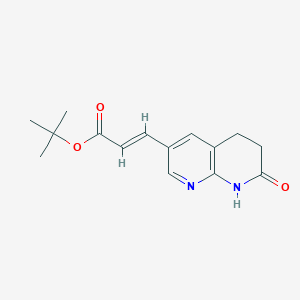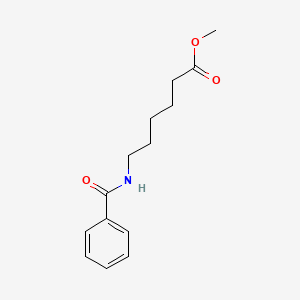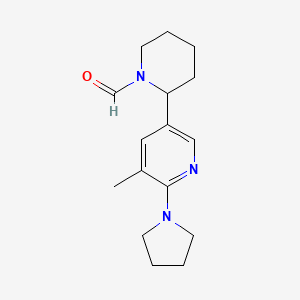
tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(7-oxo-5,6,7,8-tetrahidro-1,8-naftiridin-3-il)acrilato de tert-butilo: es un compuesto orgánico sintético que pertenece a la clase de derivados de naftiridina. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. El compuesto presenta un grupo éster de tert-butilo y una porción de acrilato, que contribuyen a su reactividad y utilidad potencial en diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-3-(7-oxo-5,6,7,8-tetrahidro-1,8-naftiridin-3-il)acrilato de tert-butilo generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de un precursor adecuado de naftiridina con un derivado de acrilato en condiciones básicas o ácidas. La reacción puede requerir el uso de catalizadores, solventes y controles específicos de temperatura para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar procesos de flujo continuo o por lotes a gran escala. La elección de las condiciones de reacción, como la temperatura, la presión y el solvente, se optimiza para maximizar el rendimiento y la pureza. Se emplean técnicas avanzadas de purificación, como la cristalización o la cromatografía, para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-3-(7-oxo-5,6,7,8-tetrahidro-1,8-naftiridin-3-il)acrilato de tert-butilo puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir la porción de acrilato en un alcohol u otras formas reducidas.
Sustitución: El grupo éster se puede sustituir con otros nucleófilos para formar diferentes derivados.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, aminas, tioles.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química
En química, (E)-3-(7-oxo-5,6,7,8-tetrahidro-1,8-naftiridin-3-il)acrilato de tert-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su reactividad lo convierte en un intermedio valioso en la síntesis orgánica.
Biología y Medicina
El núcleo de naftiridina del compuesto es de interés en la química medicinal debido a sus posibles actividades biológicas. Puede investigarse por sus propiedades antimicrobianas, antivirales o anticancerígenas. Los investigadores exploran sus interacciones con los objetivos biológicos para desarrollar nuevos agentes terapéuticos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de productos químicos especiales, farmacéuticos y agroquímicos. Su estructura única permite el diseño de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (E)-3-(7-oxo-5,6,7,8-tetrahidro-1,8-naftiridin-3-il)acrilato de tert-butilo implica su interacción con objetivos moleculares como enzimas, receptores o ácidos nucleicos. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados. Los estudios detallados sobre su afinidad de unión, selectividad y efectos posteriores son esenciales para comprender su modo de acción.
Comparación Con Compuestos Similares
Compuestos similares
- (E)-3-(7-oxo-5,6,7,8-tetrahidroquinolin-3-il)acrilato de tert-butilo
- (E)-3-(7-oxo-5,6,7,8-tetrahidroisoquinolin-3-il)acrilato de tert-butilo
Unicidad
En comparación con compuestos similares, (E)-3-(7-oxo-5,6,7,8-tetrahidro-1,8-naftiridin-3-il)acrilato de tert-butilo puede exhibir reactividad y actividad biológica únicas debido a la presencia del anillo de naftiridina. Esta característica estructural puede influir en su comportamiento químico e interacciones con los objetivos biológicos, convirtiéndolo en un compuesto de interés para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-13(19)7-4-10-8-11-5-6-12(18)17-14(11)16-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,17,18)/b7-4+ |
Clave InChI |
QHPWDCZHYIYBRV-QPJJXVBHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC2=C(NC(=O)CC2)N=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC2=C(NC(=O)CC2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)

![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
